(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol
Overview
Description
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the use of piperidine as the starting material. The piperidine undergoes a series of reactions, including trifluoromethylation and hydroxylation, to yield the desired compound. The reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a suitable base, along with appropriate solvents and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group in the compound’s structure may play a role in its binding to target molecules, influencing their activity and function. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol can be compared with other similar compounds, such as:
(3s,5r)-5-(Methyl)piperidin-3-ol: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
(3s,5r)-5-(Chloromethyl)piperidin-3-ol: The presence of a chloromethyl group instead of a trifluoromethyl group may affect the compound’s reactivity and interactions with other molecules.
(3s,5r)-5-(Hydroxymethyl)piperidin-3-ol: This compound has a hydroxymethyl group, which may influence its solubility and chemical behavior.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3S,5R)-5-(trifluoromethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWMHVACINVUCM-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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